molecular formula C15H14O3 B1504711 4-(2,5-Dimethoxyphenyl)benzaldehyde CAS No. 791839-61-7

4-(2,5-Dimethoxyphenyl)benzaldehyde

Cat. No.: B1504711
CAS No.: 791839-61-7
M. Wt: 242.27 g/mol
InChI Key: HFRIQZQNKSAJKA-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)benzaldehyde is a substituted benzaldehyde derivative featuring a benzaldehyde core linked to a 2,5-dimethoxyphenyl group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science, particularly in covalent organic frameworks (COFs) . Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. The methoxy groups enhance electron-donating effects, influencing reactivity in condensation and nucleophilic addition reactions.

Properties

CAS No.

791839-61-7

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)benzaldehyde

InChI

InChI=1S/C15H14O3/c1-17-13-7-8-15(18-2)14(9-13)12-5-3-11(10-16)4-6-12/h3-10H,1-2H3

InChI Key

HFRIQZQNKSAJKA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)C=O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 4-(2,5-Dimethoxyphenyl)benzaldehyde with related compounds:

Compound Name Molecular Formula Functional Groups Key Applications
This compound C₁₅H₁₄O₃ Benzaldehyde, dimethoxyphenyl COF synthesis, pharmaceutical intermediates
2,5-Dimethoxybenzaldehyde (CAS 93-02-7) C₉H₁₀O₃ Benzaldehyde, dimethoxy Synthesis of phenylethylamine derivatives
4-Hydroxy-3,5-dimethoxybenzaldehyde (CAS 134-96-3) C₉H₁₀O₄ Benzaldehyde, hydroxyl, dimethoxy Antioxidant, antimicrobial studies
4-Hydroxybenzaldehyde C₇H₆O₂ Benzaldehyde, hydroxyl Ethnopharmacology, chromatography

Key Observations :

  • Electron Effects : Methoxy groups in this compound increase electron density on the aromatic ring compared to hydroxyl-containing analogs like 4-hydroxybenzaldehyde, altering reactivity in electrophilic substitutions .

Physicochemical Properties

Property This compound 2,5-Dimethoxybenzaldehyde 4-Hydroxy-3,5-dimethoxybenzaldehyde
Molecular Weight (g/mol) 242.27 166.17 182.17
Solubility Low in water; soluble in DMSO, THF Moderate in ethanol Moderate in polar solvents
Melting Point Not reported 40–42°C 128–130°C

Insights :

  • The higher molecular weight and non-polar methoxy groups in this compound reduce aqueous solubility compared to hydroxylated analogs, favoring organic solvent use in syntheses .
  • Melting points correlate with molecular symmetry; the lack of data for the target compound suggests further characterization is needed.

Preparation Methods

General Synthetic Strategies

The preparation of 4-(2,5-Dimethoxyphenyl)benzaldehyde generally involves:

  • Synthesis or procurement of 2,5-dimethoxy-substituted aromatic halides or boronic acids
  • Cross-coupling reactions such as Suzuki-Miyaura coupling with 4-formylphenylboronic acid or corresponding halides
  • Purification by recrystallization or chromatography

Preparation of 2,5-Dimethoxybenzaldehyde Precursor

Since 2,5-dimethoxybenzaldehyde is a key intermediate, its preparation is critical.

Method A: Alkylation of 2-hydroxy-5-methoxybenzaldehyde

  • React 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide (e.g., sodium or potassium hydroxide) to form a metal salt intermediate.
  • Alkylate this salt with dimethyl sulfate in a suitable solvent to yield 2,5-dimethoxybenzaldehyde.
  • This method avoids toxic cyanide reagents and costly distillation steps, offering high purity and yield (up to ~48% overall yield from 4-methoxyphenol).
  • Reaction conditions include controlled temperatures (0-5 °C during salt formation), use of ethyl acetate as solvent, and nitrogen atmosphere drying.

Method B: Oxidative cleavage of anethole

  • Anethole is oxidatively cleaved using sodium bichromate in acidic aqueous media at temperatures below 40 °C.
  • The product anisaldehyde is isolated by extraction and vacuum distillation.

Bromination of 2,5-Dimethoxybenzaldehyde

For further functionalization, bromination at the 4-position is often performed:

  • Bromination in acetic acid at room temperature with bromine leads to 4-bromo-2,5-dimethoxybenzaldehyde as the major isomer (approximate ratio 4:1 with 3-bromo isomer).
  • The reaction typically proceeds over 6 hours at 20–30 °C, followed by water addition to precipitate the product.
  • The yield is high (around 86.5%), and the product is isolated by filtration and vacuum drying.

Cross-Coupling to Form this compound

A key step in the preparation of the target compound is the Suzuki-Miyaura cross-coupling reaction:

  • Starting Materials: 1,4-dibromo-2,5-dimethoxybenzene and 4-formylphenylboronic acid
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
  • Base: Sodium carbonate (Na2CO3)
  • Solvent System: Tetrahydrofuran (THF) and water mixture
  • Conditions: Stirring at ambient or slightly elevated temperatures overnight
  • Purification: Silica gel chromatography using dichloromethane as eluent yields a yellow solid product with moderate yield (~42%).

This method allows for the direct formation of the biaryl aldehyde linkage with retention of the 2,5-dimethoxy substitution pattern.

Summary Table of Key Preparation Steps

Step Starting Material(s) Reagents/Conditions Product Yield (%) Notes
Alkylation of metal salt 2-Hydroxy-5-methoxybenzaldehyde NaOH, dimethyl sulfate, ethyl acetate 2,5-Dimethoxybenzaldehyde ~48 Avoids toxic cyanides, mild conditions
Oxidative cleavage Anethole NaBichromate, H2SO4, water, toluene Anisaldehyde (precursor) Not specified Temperature control critical
Bromination 2,5-Dimethoxybenzaldehyde Br2, acetic acid, 20-30 °C, 6 h 4-Bromo-2,5-dimethoxybenzaldehyde 86.5 Major isomer, simple isolation
Suzuki-Miyaura coupling 1,4-Dibromo-2,5-dimethoxybenzene + 4-formylphenylboronic acid Pd(PPh3)4, Na2CO3, THF/H2O, RT-overnight This compound 42 Requires chromatographic purification

Research Findings and Optimization Notes

  • The alkylation of metal salts of hydroxy-methoxybenzaldehydes provides an efficient and safer route to 2,5-dimethoxybenzaldehyde compared to classical methods involving cyanide or harsh distillations.
  • Bromination selectivity favors the 4-position, which is essential for subsequent cross-coupling reactions; reaction temperature and bromine addition rate are critical parameters.
  • Suzuki-Miyaura coupling conditions, including catalyst loading, base choice, and solvent system, significantly affect yield and purity. Using Pd(PPh3)4 with Na2CO3 in THF/water is a well-established protocol for biaryl aldehyde synthesis.
  • Purification by recrystallization or chromatography ensures removal of isomeric impurities and catalyst residues, critical for applications requiring high purity.

Q & A

Q. What are the standard synthetic routes for 4-(2,5-Dimethoxyphenyl)benzaldehyde?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the dimethoxyphenyl group to the benzaldehyde core. For example, a protocol analogous to 4-(hydroxydiphenylmethyl)benzaldehyde (CAS 220176-13-6) involves reacting benzaldehyde derivatives with substituted phenylboronic acids under palladium catalysis . Key intermediates are purified via column chromatography, and yields depend on solvent choice (e.g., THF or DMF) and temperature control (60–80°C). Structural confirmation is achieved via 1^1H/13^13C NMR and FT-IR, with reference to spectral databases like NIST .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : 1^1H NMR (CDCl₃) typically shows signals for methoxy groups (δ 3.7–3.9 ppm) and the aldehyde proton (δ 9.8–10.1 ppm). Aromatic protons appear as multiplets (δ 6.5–7.5 ppm) .
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₁₄O₃: calculated 242.0943, observed 242.0945) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H333 hazard) .
  • Waste Disposal : Segregate organic waste and consult certified agencies for incineration .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing .

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